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molecular formula C4H12N2O2S B8797141 N-[2-(Methylamino)ethyl]methanesulfonamide

N-[2-(Methylamino)ethyl]methanesulfonamide

Cat. No. B8797141
M. Wt: 152.22 g/mol
InChI Key: GGMCWBILTFDYKW-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using N-t-butoxycarbonyl-N-methylethylenediamine (500 mg) and methanesulfonyl chloride (289 μl) as starting materials, the title compound (260 mg) was obtained in the same manner as that of Reference Example 58.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
289 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8](C)[CH2:9][CH2:10][NH2:11])=O)(C)(C)C.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>>[CH3:6][NH:8][CH2:9][CH2:10][NH:11][S:14]([CH3:13])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCN)C
Step Two
Name
Quantity
289 μL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCCNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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